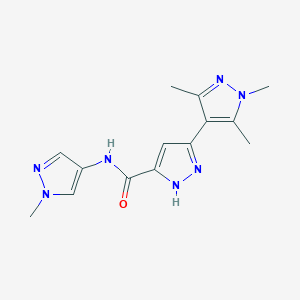![molecular formula C23H24N4O6 B12163288 N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)
N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-アセチルフェニル)-N~3~-[(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセチル]-β-アラニンアミドは、キナゾリノンおよびアセトフェノン誘導体の両方の構造要素を組み合わせた、複雑な有機化合物です。
準備方法
合成経路および反応条件
N-(3-アセチルフェニル)-N~3~-[(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセチル]-β-アラニンアミドの合成は、通常、複数のステップを伴います。
キナゾリノンコアの形成: キナゾリノンコアは、6,7-ジメトキシ-4-オキソキナゾリンと適切なアシル化剤を制御された条件下で反応させることによって合成できます。
フェニル環のアセチル化: 3-アセチルフェニル基は、アセチルクロリドとアルミニウムクロリドなどのルイス酸触媒を用いて、フリーデル・クラフツアシル化によって導入されます。
カップリング反応: 最後のステップでは、キナゾリノン誘導体とアセチル化されたフェニル化合物を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を用いてアミド結合形成によってカップリングします。
工業生産方法
この化合物の工業生産では、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクターの使用やグリーンケミストリーの原則の採用など、効率と持続可能性を高める方法が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にキナゾリノン環のメトキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボニル基を標的にして、適切な条件下でアルコールに変換することができます。
置換: 求電子性芳香族置換は、フェニル環で起こることがあり、さらなる官能基化が可能です。
一般的な試薬および条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: パラジウム炭素を用いた触媒的加水素化または水素化ホウ素ナトリウムによる化学的還元。
置換: 臭素を用いたハロゲン化または塩化チオニルを用いた塩素化。
主要な生成物
酸化: ヒドロキシル基を持つキナゾリノン誘導体の生成。
還元: 元の化合物のアルコール誘導体。
置換: さらなる官能基化の可能性を秘めたハロゲン化誘導体。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その独特の構造により、さまざまな化学修飾が可能になり、合成有機化学において貴重な存在となっています。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤または受容体モジュレーターとしての可能性を探求することができます。キナゾリノンコアは、生物活性を示すことが知られており、創薬に活用することができます。
医学
医学的に、この化合物は、その潜在的な治療効果について調査することができます。キナゾリノン誘導体は、がんや神経障害など、さまざまな疾患の治療に有望であることが示されています。
工業
工業部門では、この化合物は、新素材の開発や、医薬品や農薬の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone core is known for its biological activity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Quinazolinone derivatives have shown promise in treating various conditions, including cancer and neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
N-(3-アセチルフェニル)-N~3~-[(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセチル]-β-アラニンアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、キナゾリノンコアを持つ化合物は、酵素や受容体と相互作用して、その活性を阻害したり、その機能を調節したりすることができます。アセチルフェニル基は、結合親和性または特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
N-(4-アセチルフェニル)アセトアミド: 構造が似ていますが、キナゾリノンコアがありません。
6,7-ジメトキシ-4(3H)-キナゾリノン: キナゾリノンコアを共有しますが、アセチルフェニル基とアラニンアミド基がありません。
ユニークさ
N-(3-アセチルフェニル)-N~3~-[(6,7-ジメトキシ-4-オキソキナゾリン-3(4H)-イル)アセチル]-β-アラニンアミドは、キナゾリノンコアとアセチルフェニル基、アラニンアミド結合を組み合わせているため、ユニークです。この構造的な複雑さは、化学修飾と潜在的な生物活性のための多様なプラットフォームを提供しています。
特定のセクションの詳細についてお知りになりたいですか?
類似化合物との比較
Similar Compounds
N-(4-acetylphenyl)acetamide: Similar in structure but lacks the quinazolinone core.
6,7-dimethoxy-4(3H)-quinazolinone: Shares the quinazolinone core but lacks the acetylphenyl and alaninamide groups.
Uniqueness
N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is unique due to its combination of a quinazolinone core with an acetylphenyl group and an alaninamide linkage. This structural complexity provides a versatile platform for chemical modifications and potential biological activity.
Would you like more details on any specific section?
特性
分子式 |
C23H24N4O6 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-3-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C23H24N4O6/c1-14(28)15-5-4-6-16(9-15)26-21(29)7-8-24-22(30)12-27-13-25-18-11-20(33-3)19(32-2)10-17(18)23(27)31/h4-6,9-11,13H,7-8,12H2,1-3H3,(H,24,30)(H,26,29) |
InChIキー |
XSYAIYJJXCIRDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12163218.png)


![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12163224.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12163240.png)

![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163267.png)
![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)

